propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-(4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a benzoate ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Introduction of the furan ring: The furan ring is introduced through a condensation reaction with a suitable aldehyde.
Formation of the benzoate ester: The final step involves the esterification of the benzoic acid derivative with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydropyrazole compounds.
Scientific Research Applications
Isopropyl 4-(4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-(4-{[5-(4-bromophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate
- Isopropyl 4-(4-{[5-(4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate
Uniqueness
The uniqueness of propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H21ClN2O4 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
propan-2-yl 4-[(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C25H21ClN2O4/c1-15(2)31-25(30)18-6-10-20(11-7-18)28-24(29)22(16(3)27-28)14-21-12-13-23(32-21)17-4-8-19(26)9-5-17/h4-15H,1-3H3/b22-14- |
InChI Key |
KOJRGVYMXUKPKZ-HMAPJEAMSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC(C)C |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC(C)C |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.